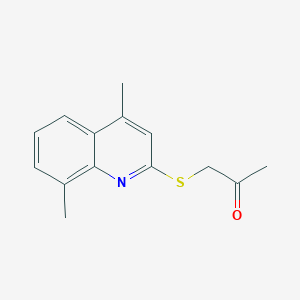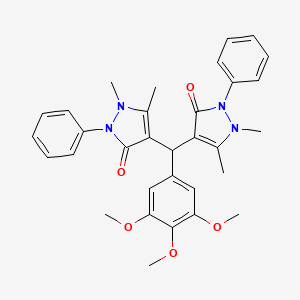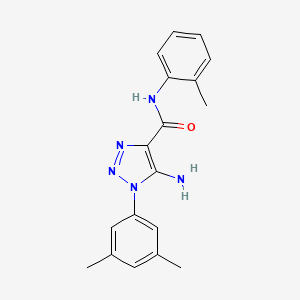![molecular formula C20H26N4O6S3 B4939027 ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4939027.png)
ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Ester Group: The ethoxycarbonyl group is introduced through esterification reactions, typically involving the reaction of carboxylic acids with ethanol in the presence of acid catalysts.
Amide Bond Formation: The amide bonds are formed through condensation reactions between carboxylic acids and amines or through the use of coupling reagents like carbodiimides.
Sulfur-Containing Linkage: The sulfanyl linkage is introduced through nucleophilic substitution reactions, where thiols react with appropriate electrophiles.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be exploited.
Wirkmechanismus
The mechanism of action of ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects, or it may interact with signaling pathways involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-{3-[(2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole-based compounds, such as:
2-(3-CYANO-4-ISOBUTOXY-PHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE:
5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOLE-2-CARBAMIDE: This compound shares the thiazole and carbamide groups but lacks the sulfanyl linkage, resulting in different reactivity and biological activity.
Eigenschaften
IUPAC Name |
ethyl 2-[3-[3-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]sulfanylpropanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6S3/c1-5-29-17(27)15-11(3)21-19(32-15)23-13(25)7-9-31-10-8-14(26)24-20-22-12(4)16(33-20)18(28)30-6-2/h5-10H2,1-4H3,(H,21,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIAVNZHMUULKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCSCCC(=O)NC2=NC(=C(S2)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938946.png)
![N-isobutyl-4-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4938954.png)
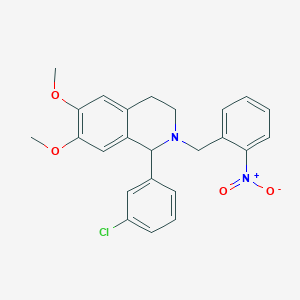
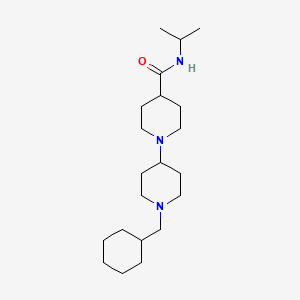
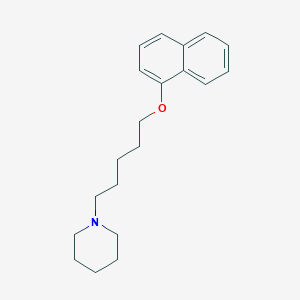
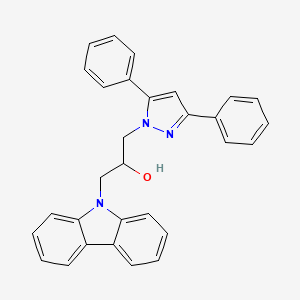
![N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide](/img/structure/B4938998.png)
![5-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-naphthamide](/img/structure/B4939009.png)
![(4Z)-4-[[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4939017.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4939025.png)
